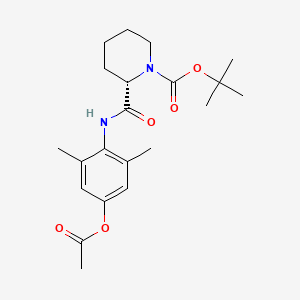

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a chemical compound with the following alternate names: (2S)-4-Acetyloxy-2-[[2,6-dimethylphenyl)amino]carbonyl]-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester . It falls within the category of biochemicals and is primarily used for proteomics research. Notably, it is not intended for human or veterinary use .

Molecular Structure Analysis

The molecular formula of this compound is C21H30N2O5 , and its molecular weight is approximately 390.47 g/mol . The structural arrangement consists of a piperidine ring, an acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group. Visualizing the three-dimensional structure would require specialized software or molecular modeling tools.

Aplicaciones Científicas De Investigación

Antibacterial Effects

Ropivacaine, structurally related to 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine, was compared with bupivacaine for its antibacterial effects. Clinically relevant concentrations of ropivacaine were found to possess less significant antibacterial effects compared to bupivacaine (Pere, Lindgren, & Vaara, 1999).

Pharmacological Properties

Ropivacaine's properties, including its pharmacokinetics, were studied, revealing its less lipophilic nature compared to bupivacaine. This lower lipophilicity is associated with a reduced motor blockade and decreased potential for central nervous system toxicity and cardiotoxicity (Kuthiala & Chaudhary, 2011).

Cardiotoxicity

Research comparing ropivacaine with bupivacaine showed that ropivacaine isomers have lesser cardiodepressant effects, attributed to their physicochemical differences and stereoselective properties (Graf et al., 2002).

Metabolism

A study on ropivacaine metabolism revealed that it is metabolized into several compounds by hepatic P450 in the liver. The major metabolite in human hepatic microsomes is PPX, primarily produced by CYP3A4 (Oda et al., 1995).

Anti-inflammatory Effects

Ropivacaine was found to inhibit the release of certain inflammatory mediators from human granulocytes and endothelial cells, which may contribute to its anti-inflammatory effects seen in the treatment of ulcerative colitis (Martinsson, Haegerstrand, & Dalsgaard, 1997).

Enantiomeric Purity Determination

A liquid chromatographic method was developed for determining the enantiomeric purity of S-ropivacaine in pharmaceutical formulations, highlighting the importance of enantiomeric purity in clinical applications (Dossou et al., 2011).

Use in Brachial Plexus Anaesthesia

Ropivacaine has been utilized effectively in brachial plexus anaesthesia, showing similar pharmacokinetics to bupivacaine but with a faster decrease in concentration during the elimination phase, potentially offering an advantage in terms of systemic toxicity (Marhofer et al., 1998).

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUDIDCCGVOCOU-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)